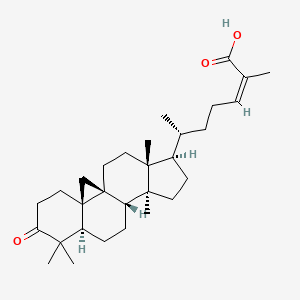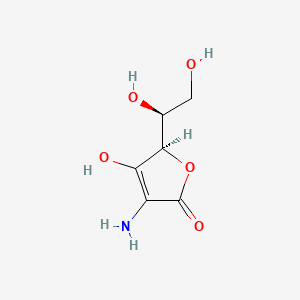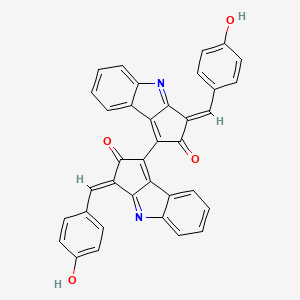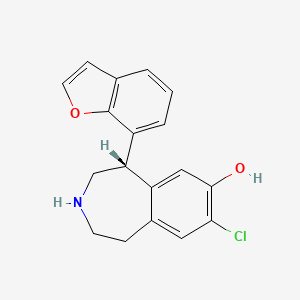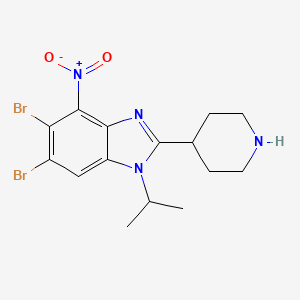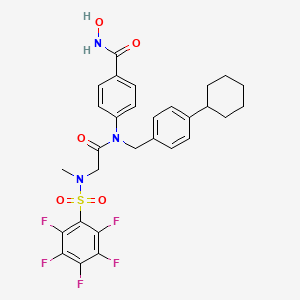
SH5-07
Vue d'ensemble
Description
SH5-07 is a robust hydroxamic acid-based STAT3 inhibitor . It has been shown to induce antitumor cell effects in vitro and antitumor response in vivo against human glioma and breast cancer models .
Synthesis Analysis
The structure of the Gly-based initial lead compounds, BP-1–102, SH4–54, and SH5–07, was systematically optimized to simultaneously improve potency and physicochemical properties (e.g., lowering lipophilicity from the initial lead, SH5–07, cLogP of 5.6), while maintaining or lowering molecular weight (MW) .Molecular Structure Analysis
The molecular structure of SH5-07 is based on an N-methylglycinamide scaffold, with its two amine groups condensed with three different functionalities . The exact molecular formula of SH5-07 is C29H28F5N3O5S .Physical And Chemical Properties Analysis
The molecular weight of SH5-07 is 625.61 . It has a XLogP3-AA value of 5.5 , indicating its lipophilicity. It has 2 hydrogen bond donors and 11 hydrogen bond acceptors .Applications De Recherche Scientifique
Biosynthesis of Intracellular 5-Aminolevulinic Acid
SH5-07 has been identified as a strain of halotolerant photosynthetic bacteria, specifically Rhodobacter sphaeroides . This strain can accumulate intracellular 5-aminolevulinic acid (ALA) when growing aerobically in the dark . ALA is a key intermediate in the biosynthesis of tetrapyrroles, such as porphyrins, vitamin B12, and chlorophyll .
Enhancement of ALA Biosynthesis
The biosynthesis of ALA in SH5-07 can be enhanced using a modified glutamate/glucose medium with the addition of levulinic acid . The yield of ALA can be further increased by adding Fe2+ to the medium .
Agricultural Applications
ALA, which can be biosynthesized by SH5-07, has potential applications in agriculture. It can be used as a biodegradable herbicide, insecticide, and plant growth-promoting factor .
Medical Applications
ALA also has several medical applications . However, the chemical synthesis of ALA is difficult, making the biological process for ALA production, such as that carried out by SH5-07, an attractive alternative .
Cancer Therapeutics
SH5-07 has been identified as a potential cancer therapeutic . It has shown potential as a STAT3 inhibitor, suppressing human glioma and breast cancer phenotypes in vitro and in vivo .
Preclinical Proof of Concept
Both SH5-07 and SH4-54 have been offered as preclinical proof of concept for potential cancer therapeutics . In mouse xenograft models of glioma and breast cancer, administration of SH5-07 or SH4-54 effectively inhibited tumor growth .
Mécanisme D'action
Target of Action
SH5-07 is a robust hydroxamic acid-based inhibitor that primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a critical component of many cellular signaling pathways and plays a significant role in promoting cell growth and differentiation .
Mode of Action
SH5-07 interacts with STAT3 by binding to it, disrupting its association with the growth factor receptor, and thereby inhibiting STAT3 phosphorylation . This interaction preferentially inhibits STAT3:STAT3 DNA-binding activity, ahead of inhibiting STAT1:STAT3 activity, with minimal effects on STAT1:STAT1 activity . The compound’s interaction with STAT3 has been defined through nuclear magnetic resonance analysis of STAT3-inhibitor complexes, which showed interactions with the SH2 and DNA-binding domains of STAT3 .
Biochemical Pathways
The inhibition of STAT3 by SH5-07 affects various biochemical pathways. It blocks STAT3-dependent gene transcription along with the expression of several known STAT3-regulated genes such as Bcl-2, Bcl-xL, Mcl-1, cyclin D1, c-Myc, and survivin . These genes are involved in various cellular processes including cell cycle regulation, apoptosis, and cell survival .
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSUYVALAOXFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F5N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105537 | |
| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SH5-07 | |
CAS RN |
1456632-41-9 | |
| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1456632-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism of action of SH5-07?
A1: SH5-07 functions as a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It achieves this by directly binding to STAT3, disrupting its DNA-binding activity, and consequently hindering its transcriptional activity. [, ] This inhibition leads to downstream effects such as the downregulation of proteins involved in cell survival (Bcl-2, Bcl-xL, Mcl-1, survivin), cell cycle progression (cyclin D1), and oncogenesis (c-Myc). []
Q2: How selective is SH5-07 for STAT3 compared to other STAT family members?
A2: SH5-07 demonstrates notable selectivity for STAT3 over other STAT family members. Studies have shown that SH5-07 does not significantly affect the DNA-binding activities of STAT1 and STAT5, indicating its preferential targeting of STAT3. [, ]
Q3: What is the impact of SH5-07 on cancer cell behavior in vitro?
A3: In vitro studies utilizing various cancer cell lines, including glioma, breast, and prostate cancer cells, have demonstrated the anticancer potential of SH5-07. The compound effectively inhibits the proliferation, viability, anchorage-dependent and independent growth, migration, and invasion of these cancer cells, particularly those exhibiting constitutive STAT3 activity. [, , ]
Q4: Has SH5-07 shown efficacy in in vivo models of cancer?
A4: Yes, SH5-07 has exhibited promising anticancer effects in vivo. Oral administration of SH5-07 has been shown to significantly inhibit tumor growth in mouse xenograft models of both glioma and breast cancer. [, , ]
Q5: Which structural features of SH5-07 are important for its STAT3 inhibitory activity?
A5: SH5-07 is a benzohydroxamic acid-based molecule. Structure-activity relationship (SAR) studies have revealed key structural features crucial for its STAT3 inhibitory activity. Modifications to the pentafluorobenzene or cyclohexylbenzene moieties, or replacing the benzene ring of the benzohydroxamic acid with heterocyclic rings, generally decrease potency. [] Interestingly, analogues incorporating an alanine or (R)-configured proline linker exhibited improved inhibitory activity and selectivity against STAT3. []
Q6: Have there been efforts to improve the drug-like properties of SH5-07?
A6: Yes, researchers have explored modifications to the structure of SH5-07 to enhance its drug-like properties. For instance, a proline-based analogue incorporating a tetrahydropyranyl ring instead of the cyclohexyl group (compound 5h in []) showed improved permeability. [] These efforts aim to optimize pharmacokinetic parameters and potency for potential clinical development.
Q7: Are there any 3D models being used to study SH5-07's effect on bladder cancer?
A7: Yes, researchers are utilizing 3D spheroid and organoid models to study the effects of SH5-07 on bladder cancer. These models better mimic the in vivo tumor microenvironment compared to traditional monolayer cultures, potentially providing more accurate insights into drug response. Studies using these models have shown that SH5-07 effectively reduces spheroid size, decreases ATP levels, induces cell death, and suppresses STAT3 activation in bladder cancer cells. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



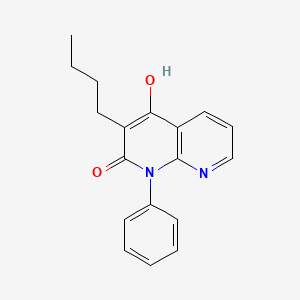

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

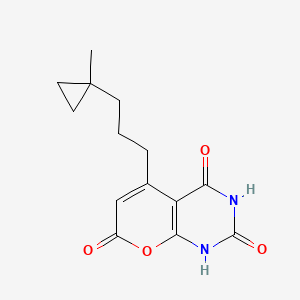
![(R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)
